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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food

and Drug Administration (FDA) with a long history of medical use, including applications in

hepatic function evaluation and ophthalmic angiography.[1] Its favorable safety profile and

optical properties in the NIR window (700-900 nm), where tissue penetration is maximal and

autofluorescence is minimal, make it an ideal fluorophore for in vivo imaging and targeted drug

delivery.

This guide details the use of ICG in conjunction with tetrazine ligation, a premier bioorthogonal

reaction, for the precise labeling of biomolecules. The reaction, an inverse-electron-demand

Diels-Alder (IEDDA) cycloaddition, occurs between an electron-deficient tetrazine and a

strained dienophile, most commonly a trans-cyclooctene (TCO).[2][3][4] This chemistry is

exceptionally fast, highly specific, and proceeds under biocompatible conditions without the

need for a catalyst, making it perfectly suited for labeling sensitive biological molecules in

complex environments.[2]

These protocols are designed for researchers, scientists, and drug development professionals

to facilitate the creation of ICG-labeled antibodies, proteins, and other molecules for

applications ranging from pretargeted in vivo imaging to the development of antibody-drug

conjugates.

Principle of the Reaction: The Tetrazine Ligation
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The core of the labeling strategy is the IEDDA reaction. The process involves two key stages:

Functionalization of the Target Molecule: The molecule of interest (e.g., an antibody or

protein) is first modified with a strained dienophile, such as a trans-cyclooctene (TCO)

derivative. This is typically achieved by reacting primary amines (e.g., lysine residues) on the

protein surface with a TCO-NHS ester.

Bioorthogonal Labeling: The TCO-functionalized molecule is then reacted with an ICG-
Tetrazine conjugate. The tetrazine and TCO groups "click" together rapidly and specifically,

forming a stable covalent bond and releasing nitrogen gas as the sole byproduct. This results

in the target molecule being precisely labeled with the ICG fluorophore.

The high reaction rates allow for efficient labeling even at low, nanomolar concentrations, which

is critical for many biological applications.

Reaction Pathway Diagram
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Caption: The two-step workflow for ICG-Tetrazine labeling.

Quantitative Data Summary
The efficiency of tetrazine ligation is highly dependent on the specific structures of the tetrazine

and dienophile used. The tables below summarize key quantitative parameters to aid in

experimental design.
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Table 1: Reaction Kinetics of Common Tetrazine-Dienophile Pairs

Tetrazine
Derivative

Dienophile
Second-Order
Rate Constant
(k₂) (M⁻¹s⁻¹)

Solvent/Condit
ions

Reference

3,6-di-(2-
pyridyl)-s-
tetrazine

trans-
cyclooctene
(TCO)

~2000
Aqueous
Buffer

H-Tet

(monosubstituted

)

TCO 1100 - 73,000

Buffered

Aqueous

Solution, 37°C

Me-Tet (methyl-

substituted)
TCO ~3200

PBS (pH 7.4),

37°C

| Various Tetrazines | sTCO (strained TCO) | > 100,000 | Not specified | |

Note: H-Tet (monosubstituted tetrazine) derivatives are generally more reactive but can be less

stable than Me-Tet (methyl-substituted) derivatives.

Table 2: Spectroscopic & Fluorogenic Properties

Tetrazine-Dye
Conjugate

Excitation Max
(nm)

Emission Max
(nm)

Fluorescence
Turn-On Ratio*

Reference

Oregon Green-
Tetrazine

~496 ~524
>100 (up to
400)

BODIPY-

Tetrazine
~503 ~512 >100

| Tetramethylrhodamine-Tetrazine | ~555 | ~580 | up to 76 | |

*Fluorescence Turn-On Ratio is the fold-increase in fluorescence intensity after the tetrazine

reacts with a dienophile. This property is highly advantageous as it reduces background from

unreacted probes.
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Experimental Protocols
This section provides a detailed, two-part protocol for labeling a protein (e.g., an antibody) with

an ICG-Tetrazine conjugate.

Materials and Reagents
Target Protein: e.g., Antibody at a concentration of 1-10 mg/mL.

Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4-8.5.

TCO Reagent: TCO-NHS ester (e.g., TCO-PEG4-NHS ester). Prepare a fresh 10-20 mM

stock solution in anhydrous DMSO.

ICG-Tetrazine Reagent: Prepare a 1-5 mM stock solution in anhydrous DMSO. Store

protected from light.

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

or dialysis cassettes (10K MWCO).

Equipment: UV-Vis Spectrophotometer, pH meter, centrifuge, reaction tubes.

Protocol Part A: Modification of Target Protein with TCO
This protocol describes the functionalization of a protein with TCO groups via reaction with

primary amines.

Protein Preparation:

Buffer exchange the target protein into the amine-free Reaction Buffer (PBS, pH 8.0 is

recommended for NHS ester reactions).

Adjust the protein concentration to 2-5 mg/mL.

TCO-NHS Ester Reaction:
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Warm the TCO-NHS ester vial to room temperature before opening to prevent moisture

condensation.

Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein

solution. The optimal ratio should be determined empirically for each specific protein to

avoid aggregation while achieving a sufficient degree of labeling.

Incubate the reaction for 60 minutes at room temperature with gentle mixing (e.g., on a

rotator).

Quenching the Reaction:

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100

mM.

Incubate for an additional 15 minutes at room temperature.

Purification of TCO-Modified Protein:

Remove the excess, unreacted TCO-NHS ester and quenching reagents by purifying the

protein conjugate.

Use a desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4). Follow the

manufacturer's instructions for gravity-flow purification.

Alternatively, perform dialysis against PBS (pH 7.4) overnight at 4°C.

The purified TCO-modified protein is now ready for labeling with ICG-Tetrazine. It can be

used immediately or stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol Part B: Labeling of TCO-Modified Protein with
ICG-Tetrazine
This protocol details the bioorthogonal "click" reaction between the TCO-modified protein and

the ICG-Tetrazine probe.

Reaction Setup:
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Use the purified TCO-modified protein from Part A.

Add a 1.5- to 3-fold molar excess of the ICG-Tetrazine stock solution to the TCO-protein

solution. A slight excess ensures the complete reaction of all available TCO sites.

The reaction proceeds efficiently in PBS at pH 6.5-7.5 at room temperature.

Incubation:

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

The reaction progress can be monitored by the disappearance of the characteristic

tetrazine absorbance peak (around 520-540 nm).

Purification of the Final ICG-Conjugate:

Purify the final ICG-labeled protein conjugate to remove any unreacted ICG-Tetrazine.

Use a desalting column (e.g., PD-10) or perform dialysis as described in Part A, Step 4.

Ensure all steps are performed with minimal light exposure to prevent photobleaching of

the ICG dye.

Characterization and Storage:

Determine the final protein concentration and the Degree of Labeling (DOL) using UV-Vis

spectrophotometry. Measure the absorbance at 280 nm (for the protein) and at the

absorbance maximum of ICG (~780 nm).

The DOL can be calculated using the following formula: DOL = (A_max_dye × ε_protein) /

[(A_280 - CF × A_max_dye) × ε_dye] (Where A is absorbance, ε is the molar extinction

coefficient, and CF is the correction factor for dye absorbance at 280 nm).

Store the final ICG-protein conjugate in an amber tube or a tube wrapped in foil at 4°C,

protected from light. For long-term storage, add a cryoprotectant like glycerol and store at

-80°C.

Workflow and Troubleshooting
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Experimental Workflow Diagram
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Caption: A step-by-step experimental workflow for ICG-Tetrazine labeling.

Troubleshooting Guide
Issue Possible Cause Suggested Solution

Low Labeling Efficiency

- Inactive NHS ester due to

hydrolysis. - Presence of

primary amines (e.g., Tris) in

the protein buffer. - Insufficient

molar excess of labeling

reagents.

- Prepare fresh TCO-NHS

stock solution in anhydrous

DMSO. - Ensure protein is in

an amine-free buffer (e.g.,

PBS) before reaction. -

Increase the molar excess of

TCO-NHS or ICG-Tetrazine.

Protein

Aggregation/Precipitation

- High degree of labeling

leading to changes in protein

properties. - Unfavorable buffer

conditions (pH, ionic strength).

- Reduce the molar excess of

the TCO-NHS ester or shorten

the reaction time. - Optimize

buffer conditions. Consider

adding solubility enhancers if

compatible.

Free ICG Dye in Final Product - Inadequate purification.

- Repeat the purification step

(e.g., run a second SEC

column or perform extensive

dialysis with multiple buffer

changes).

Degradation of Tetrazine

- Reaction with biological thiols

(e.g., DTT, GSH). - Instability

of certain tetrazine derivatives

(e.g., H-Tet).

- Ensure no reducing agents

are present during labeling. -

Use more stable tetrazine

derivatives (e.g., Me-Tet) if

stability is an issue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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